4'-Fluoro-3-hydroxybiphenyl-4-carbonitrile
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Overview
Description
4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile is an organic compound with the molecular formula C13H8FNO It is a derivative of biphenyl, featuring a fluorine atom, a hydroxyl group, and a nitrile group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Nitrile Formation: The nitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or copper(I) cyanide.
Industrial Production Methods: Industrial production methods for 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
- 4’-Fluoro-4-hydroxybiphenyl-3-carbonitrile
- 4-Hydroxy-4’-cyanobiphenyl
- 3’-Hydroxybiphenyl-4-carbonitrile
Uniqueness: 4’-Fluoro-3-hydroxybiphenyl-4-carbonitrile is unique due to the specific positioning of the fluorine, hydroxyl, and nitrile groups on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-5-3-9(4-6-12)10-1-2-11(8-15)13(16)7-10/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNCXAVMSZEZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673449 |
Source
|
Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214362-07-8 |
Source
|
Record name | 4'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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